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Abstract
This application note provides a comprehensive guide to the analysis of Adipic acid-13C2
using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Adipic acid, a dicarboxylic acid

of significant industrial importance, when isotopically labeled, serves as a powerful tool in

metabolic research and materials science. This document outlines the expected spectral

characteristics, a detailed experimental protocol for sample preparation and data acquisition,

and potential applications in metabolic flux analysis. The inclusion of 13C-13C coupling

constants provides a unique spectroscopic signature for tracing the metabolic fate of the adipic

acid backbone.

Introduction
Adipic acid (hexanedioic acid) is a precursor for the production of nylon and other polymers.[1]

Isotopic labeling of adipic acid with 13C at specific positions, creating Adipic acid-13C2, allows

for detailed tracking of its incorporation and transformation in biological and chemical systems.

13C NMR spectroscopy is an ideal analytical technique for this purpose, as it not only provides

information about the chemical environment of each carbon atom but also reveals through-

bond scalar couplings between adjacent 13C nuclei. These 13C-13C couplings are a direct

consequence of the isotopic labeling and are invaluable for elucidating metabolic pathways and

reaction mechanisms.[2][3] This note details the analysis of Adipic acid-1,6-13C2, where both

carboxylic acid carbons are labeled.
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Expected 13C NMR Spectral Data
The 13C NMR spectrum of unlabeled adipic acid is relatively simple due to the molecule's

symmetry. In a proton-decoupled spectrum, three distinct signals are expected: one for the two

equivalent carboxylic carbons (C1 and C6), one for the two equivalent α-carbons (C2 and C5),

and one for the two equivalent β-carbons (C3 and C4).

For Adipic acid-1,6-13C2, the introduction of 13C isotopes at the carboxyl groups does not

significantly alter the chemical shifts but introduces observable carbon-carbon couplings. The

primary spectral feature will be the long-range coupling between C1 and C6.

Table 1: Expected 13C NMR Chemical Shifts for Adipic Acid in DMSO-d6.

Carbon Atom Chemical Shift (δ) ppm
Multiplicity (in 13C2
labeled)

C1, C6 ~174-183 ppm Singlet

C2, C5 ~34-35 ppm Triplet (due to 5J(C,C))

C3, C4 ~24-25 ppm Singlet

Note: Chemical shifts can vary depending on solvent and concentration. The multiplicity of

C2,C5 is due to the five-bond coupling to the labeled C6 and C1 respectively. This coupling

may be small and not fully resolved.

Table 2: Expected 13C-13C Coupling Constants (J) for Adipic Acid-1,6-13C2.

Coupling Type Expected Value (Hz) Description

5J(C1, C6) ~1-5 Hz
Five-bond coupling between

the two carboxyl carbons.

1J(C,C) Not Applicable
No adjacent labeled carbons in

this isomer.

Note: One-bond 13C-13C coupling constants are typically in the range of 35-45 Hz for single

bonds.[4] While not present in this specific labeled variant, they are a key feature in other 13C
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labeled adipic acid isomers.

Experimental Protocol
This protocol provides a standardized procedure for the preparation and 13C NMR analysis of

Adipic acid-13C2.

1. Sample Preparation:

Materials:

Adipic acid-13C2 (5-50 mg)[5]

Deuterated solvent (e.g., DMSO-d6, D2O), 0.6-0.7 mL[5]

5 mm NMR tubes[5]

Pasteur pipette and glass wool[6]

Vortex mixer

Procedure:

Weigh 5-50 mg of Adipic acid-13C2 and transfer it to a clean, dry vial.[5] A higher

concentration is generally better for 13C NMR due to its lower sensitivity.[7]

Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]

Vortex the mixture until the sample is completely dissolved. Gentle warming may be

applied if necessary to aid dissolution.

Place a small plug of glass wool into a Pasteur pipette.

Filter the sample solution through the glass wool-plugged pipette directly into a clean 5

mm NMR tube to remove any particulate matter.[6][7]

Cap the NMR tube securely.

2. NMR Data Acquisition:
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Instrument: 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ).

Parameters:

Experiment: 1D 13C with proton decoupling (e.g., zgpg30 or similar).

Solvent: Specify the deuterated solvent used.

Temperature: 298 K.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds.

Number of Scans (ns): 1024-4096 (adjust based on sample concentration).

Proton Decoupling: Broadband decoupling (e.g., GARP or WALTZ16).

3. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the solvent residual peak (e.g., DMSO-d6 at 39.52

ppm).

Integrate the signals to determine relative peak areas.

Analyze the multiplicities and measure coupling constants if resolved.

Application: Metabolic Flux Analysis
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Adipic acid-13C2 is a valuable tracer for studying fatty acid metabolism and other metabolic

pathways.[8][9] By introducing the labeled adipic acid to a biological system (e.g., cell culture,

whole organism), the 13C labels can be traced as they are incorporated into downstream

metabolites. This allows for the quantitative analysis of metabolic fluxes through various

pathways.[2][3]

Below is a conceptual workflow for a typical metabolic flux analysis experiment using Adipic
acid-13C2.
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Metabolic Flux Analysis Workflow using Adipic Acid-13C2
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Caption: Workflow for metabolic flux analysis.
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Conclusion
13C NMR spectroscopy is a robust and informative method for the analysis of Adipic acid-
13C2. The distinct chemical shifts and the presence of 13C-13C coupling constants provide

unambiguous identification and allow for detailed structural and metabolic studies. The protocol

and data presented in this application note serve as a valuable resource for researchers in the

fields of chemistry, biochemistry, and drug development who are utilizing isotopically labeled

compounds to investigate complex systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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